molecular formula C28H38N2O4 B10883044 (4-Benzylpiperidin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10883044
M. Wt: 466.6 g/mol
InChI Key: GPZAGPUOXJFEME-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety and a trimethoxybenzyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the benzylpiperidine and trimethoxybenzyl intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation to yield 4-benzylpiperidine . The trimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the trimethoxybenzyl group.

    Benzylpiperazine: Contains a benzyl group attached to a piperazine ring, differing in the ring structure.

    Tetrahydroisoquinoline: Similar in structure but with a different ring system and functional groups.

Uniqueness

(4-BENZYLPIPERIDINO)[1-(3,4,5-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both benzylpiperidine and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C28H38N2O4/c1-32-25-17-23(18-26(33-2)27(25)34-3)19-29-13-7-10-24(20-29)28(31)30-14-11-22(12-15-30)16-21-8-5-4-6-9-21/h4-6,8-9,17-18,22,24H,7,10-16,19-20H2,1-3H3

InChI Key

GPZAGPUOXJFEME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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